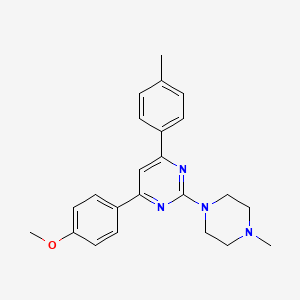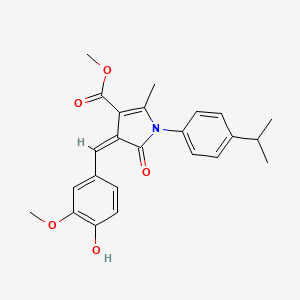
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine, involves various chemical reactions that allow for the introduction of different substituents on the pyrimidine ring. Studies such as those by Ashimori et al. (1991) and Abu‐Hashem et al. (2020) detail the synthesis routes for structurally related compounds, showcasing the versatility and complexity of pyrimidine chemistry.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is critical for understanding their chemical behavior and potential applications. Studies like those by Al-Omary et al. (2014) provide insights into the conformational and structural aspects of these molecules, including the orientation of substituents and their impact on the molecule's overall shape and electronic distribution.
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, reflecting their reactivity and functional versatility. The work of Blokhin et al. (1990) discusses the reactivity of similar compounds with amines, highlighting the chemical transformations possible with pyrimidine cores and their potential for generating new chemical entities with diverse properties.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. Investigations into compounds like those described by Moser et al. (2005) shed light on the crystallographic characteristics and physical behavior of these molecules, providing a foundation for understanding their behavior in different environments.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their applications in synthesis and drug design. The study by Muszalska (2004) examines the hydrolysis kinetics of a related compound, offering insights into its stability and reactivity in aqueous solutions, which is crucial for its potential therapeutic use.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of compounds related to 4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrimidine has been a subject of research due to their potential in various applications, including medicinal chemistry. For instance, novel compounds derived from visnaginone and khellinone have been synthesized, demonstrating significant anti-inflammatory and analgesic activities. These compounds serve as a foundation for developing heterocyclic compounds with targeted biological activities, highlighting the versatility and applicability of such pyrimidine derivatives in drug discovery (Abu‐Hashem et al., 2020).
Liquid Crystal Properties
Research into the liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids has revealed that compounds with methyl and methoxy groups exhibit nematic liquid crystal phases. The study of these compounds contributes to the understanding of liquid crystalline behavior and the design of new materials with specific thermal and optical properties, applicable in displays and other electronic devices (Mikhaleva, 2003).
Herbicidal Activity
The synthesis and evaluation of dimethoxypyrimidines, including analogs, have demonstrated high herbicidal activity. This research opens up possibilities for developing new agrochemicals targeting specific weed species without affecting crops, contributing to more sustainable agricultural practices (Nezu et al., 1996).
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-17-4-6-18(7-5-17)21-16-22(19-8-10-20(28-3)11-9-19)25-23(24-21)27-14-12-26(2)13-15-27/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRAABUXRALQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-tert-butylphenyl){1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B4617045.png)
![4-methyl-1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4617053.png)
![N-benzyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4617057.png)
![4-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4617098.png)
![5-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4617103.png)
![methyl 2-({[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4617105.png)

![5-[(2-isopropyl-5-methylphenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4617109.png)
![N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide](/img/structure/B4617112.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4617119.png)
![1-[4-(4-{3-[4-(pentyloxy)phenyl]acryloyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4617132.png)
![3-[(2-fluorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4617136.png)
![4-{2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]ethyl}benzenesulfonamide](/img/structure/B4617145.png)
![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4617152.png)